N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
The compound “N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4-(dimethylamino)phenyl group, and a morpholinoethyl group attached to an oxalamide core .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, morpholinoethyl, and oxalamide groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. The presence of the phenyl rings and the morpholinoethyl group could potentially result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl rings might participate in electrophilic aromatic substitution reactions, while the oxalamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group and the nonpolar phenyl rings could affect its solubility .Scientific Research Applications
Synthesis and Complexation Studies
One study discussed the synthesis and complexation of compounds involving morpholine derivatives, similar to the morpholinoethyl part of the query compound. These compounds were used to form complexes with palladium(II) and mercury(II), showing potential applications in coordination chemistry and materials science (Singh et al., 2000).
Ligand Properties and Metal Complexation
Another research focused on ligand properties and their applications in creating metal complexes. For example, copper(I) and nickel(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands were studied for their structural characteristics and novel emission properties (Kuang et al., 2002).
Biological Applications
Research on binuclear copper(II) complexes bridged by a ligand similar to part of the query compound explored their DNA-binding properties and cytotoxic activities, highlighting potential applications in biochemistry and cancer therapy (Li et al., 2012).
Reaction Studies
Studies on the reactions of certain chemical groups present in the query compound, such as N-phenylmaltimide, with various amines were investigated, providing insights into chemical synthesis and reaction mechanisms (Cremlyn & Nunes, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-26(2)17-9-7-16(8-10-17)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLGCRQMFSCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide |
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